R-(-)-Clopidogrel Hydrogen Sulfate is used as an antithrombotic.
(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
CAS No.: 120202-71-3
Cat. No.: VC21336533
Molecular Formula: C16H18ClNO6S2
Molecular Weight: 419.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate - 120202-71-3](/images/no_structure.jpg)
CAS No. | 120202-71-3 |
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Molecular Formula | C16H18ClNO6S2 |
Molecular Weight | 419.9 g/mol |
IUPAC Name | methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid |
Standard InChI | InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m1./s1 |
Standard InChI Key | FDEODCTUSIWGLK-XFULWGLBSA-N |
Isomeric SMILES | COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
SMILES | COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Canonical SMILES | COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 106-109°C |
(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate is a compound closely related to clopidogrel, a widely used antiplatelet medication. Clopidogrel is known for its effectiveness in preventing serious vascular events by inhibiting platelet aggregation. The (R)-enantiomer of clopidogrel, specifically the sulfate form, is of interest due to its chemical and pharmacological properties.
Chemical Identifiers:
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IUPAC Name: Methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate; sulfuric acid .
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InChI: InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m1./s1 .
Pharmacological Activity
Clopidogrel, the parent compound, is a prodrug that is metabolized into its active form, which then inhibits platelet activation by irreversibly binding to the P2Y12 receptor on platelets. This action prevents platelet aggregation and is crucial in reducing the risk of heart attacks and strokes in patients at high vascular risk .
Comparison with Aspirin:
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Efficacy: Thienopyridines, including clopidogrel, are at least as effective as aspirin in preventing serious vascular events and may offer a modest additional benefit .
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Safety Profile: Thienopyridines reduce gastrointestinal side effects compared to aspirin but increase the risk of skin rash and diarrhea, with ticlopidine having a higher risk than clopidogrel .
Research Findings
Research on thienopyridine derivatives, including clopidogrel, highlights their effectiveness in high-risk vascular patients. Studies have shown that these compounds are associated with fewer gastrointestinal complications than aspirin but may cause more skin rashes and diarrhea .
Clinical Trials:
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Ticlopidine vs. Aspirin: Nine trials compared ticlopidine with aspirin, showing ticlopidine's higher risk of neutropenia and thrombotic thrombocytopenic purpura .
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Clopidogrel vs. Aspirin: One major trial involving 19,185 patients demonstrated clopidogrel's safety and efficacy profile, with fewer side effects than ticlopidine .
Comparison of Thienopyridines with Aspirin
Drug | Efficacy in Vascular Events | Gastrointestinal Side Effects | Skin Rash/Diarrhea | Neutropenia |
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Aspirin | Baseline | High | Low | Low |
Ticlopidine | Modestly better than aspirin | Lower than aspirin | Higher than clopidogrel | Higher risk |
Clopidogrel | Modestly better than aspirin | Lower than aspirin | Lower than ticlopidine | No increased risk |
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